molecular formula C9H15NO4 B042520 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid CAS No. 118133-15-6

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B042520
CAS No.: 118133-15-6
M. Wt: 201.22 g/mol
InChI Key: BVEBMPFJSMEGJX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid is the serotonin (5-HT2) and dopamine (D2) receptors . These receptors play a crucial role in regulating mood, memory, and other cognitive functions.

Mode of Action

This compound acts as an antagonist at the serotonin and dopamine receptors

Pharmacokinetics

Itsmolecular weight (201.22) suggests that it may be well-absorbed in the body. Its storage temperature indicates stability at room temperature, suggesting it may have a reasonable half-life .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution in the body. Additionally, factors such as temperature and light exposure can impact the compound’s stability .

Chemical Reactions Analysis

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile applications in different fields of research and industry .

Biological Activity

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, with the CAS number 118133-15-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the piperidine family, characterized by a six-membered ring containing nitrogen. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H15NO3
  • Molecular Weight : 199.24 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound is believed to act as a monoamine neurotransmitter reuptake inhibitor , which can influence neurotransmitter levels in the brain, potentially affecting mood and cognitive functions.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description
Neurotransmitter Modulation Inhibits reuptake of monoamines, potentially useful in treating depression and anxiety disorders.
Antimicrobial Activity Exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Analgesic Properties May possess analgesic effects similar to other compounds in the piperidine class, warranting further study.

Neurotransmitter Reuptake Inhibition

Research has shown that derivatives of piperidine compounds often exhibit significant effects on neurotransmitter systems. For instance, a study highlighted that modifications on the piperidine ring could enhance the inhibition of serotonin and norepinephrine reuptake, suggesting that this compound may share similar properties .

Antimicrobial Activity

In vitro studies have demonstrated that certain piperidine derivatives possess antimicrobial properties. A study reported that compounds structurally related to this compound showed activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibiotics .

Analgesic Effects

Piperidine derivatives are known for their analgesic properties. Preliminary studies suggest that this compound may exhibit similar effects, potentially acting through opioid receptor pathways. Further pharmacological evaluations are necessary to establish its efficacy and safety profile .

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with ethyl chloroformate followed by hydrolysis. This method allows for the introduction of the ethoxycarbonyl group at the nitrogen position while maintaining the carboxylic acid functionality.

Properties

IUPAC Name

1-ethoxycarbonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-2-14-9(13)10-5-3-7(4-6-10)8(11)12/h7H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEBMPFJSMEGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425072
Record name 1-(ethoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118133-15-6
Record name 1-(ethoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Ethoxycarbonyl)-4-piperidinecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Carboxy-1-ethoxycarbonylpiperidine is prepared from piperidine-4-carboxylic acid (Aldrich, Steinheim, FRG), for example by reacting piperidine-4-carboxylic acid with ethyl chloroformate in aqueous sodium hydroxide solution for 2 h at from 0° to 5° C. The title compound is extracted from the aqueous phase by shaking with toluene. The toluene phase containing the dissolved title compound is dried over Na2SO4 and directly subjected to further use.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were employed to characterize the structure of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid in the study?

A1: The research utilized a combination of spectroscopic techniques to comprehensively analyze the structure of this compound. These techniques included: * FT-IR (Fourier-transform infrared spectroscopy): [] This technique identifies functional groups and types of bonds present in the molecule by analyzing the absorption and transmission of infrared light.* FT-Raman (Fourier-transform Raman spectroscopy): [] Complementary to FT-IR, this technique provides information about molecular vibrations, particularly useful for identifying symmetrical vibrations not easily observed in IR.* ¹³C NMR (Carbon-13 nuclear magnetic resonance spectroscopy): [] This technique provides information about the carbon backbone of the molecule, identifying different carbon environments based on their resonance frequencies. * ¹H NMR (Proton nuclear magnetic resonance spectroscopy): [] This technique reveals information about the hydrogen atoms in the molecule, their chemical environment, and interactions with neighboring atoms.* UV (Ultraviolet-visible spectroscopy): [] This technique analyzes the absorption and transmission of UV-visible light, providing insights into the electronic transitions within the molecule and its conjugation.

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